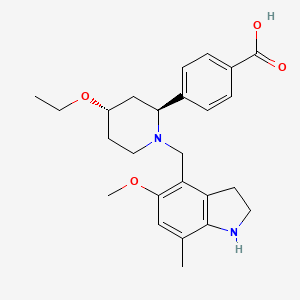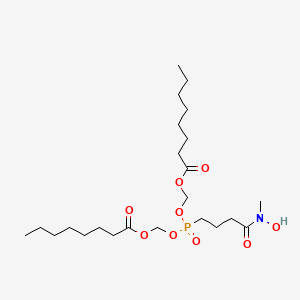![molecular formula C37H38F6N7O4P B15140402 3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound is part of the phenazinium family, which is characterized by its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate involves multiple steps, including the formation of the phenazinium core and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate has several scientific research applications, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling biological samples for microscopy and imaging studies.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways or acting as a diagnostic agent.
Industry: Utilized in the production of colored materials, such as inks, paints, and textiles.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to nucleic acids or proteins, altering their function and leading to observable effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazinium Chloride: Another member of the phenazinium family with similar structural features but different functional groups.
Phenazinium Bromide: Similar to phenazinium chloride but with a bromide ion instead of chloride.
Phenazinium Iodide: Contains an iodide ion and exhibits different reactivity and properties compared to the hexafluorophosphate derivative.
Uniqueness
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate is unique due to its specific functional groups and the presence of the hexafluorophosphate ion. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C37H38F6N7O4P |
|---|---|
Molekulargewicht |
789.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-methylanilino]butanoate;hexafluorophosphate |
InChI |
InChI=1S/C37H38N7O4.F6P/c1-4-42(5-2)30-18-20-32-34(25-30)43(29-10-7-6-8-11-29)33-24-27(15-19-31(33)38-32)40-39-26-13-16-28(17-14-26)41(3)23-9-12-37(47)48-44-35(45)21-22-36(44)46;1-7(2,3,4,5)6/h6-8,10-11,13-20,24-25H,4-5,9,12,21-23H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
XISOOUOUXDJFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)CCCC(=O)ON5C(=O)CCC5=O)N=C2C=C1)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



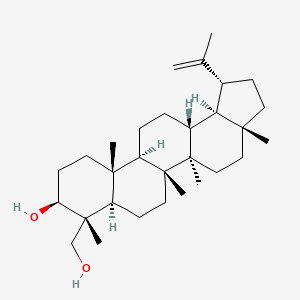
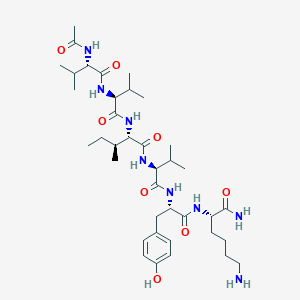

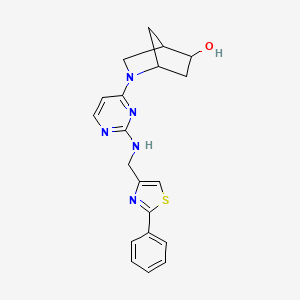




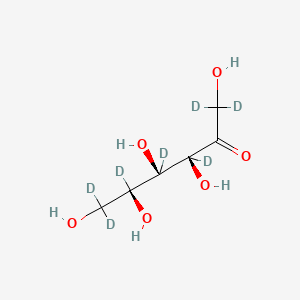
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
